Debilone

概要

説明

Debilone is an organic compound known for its unique chemical structure and properties. It is a white crystalline powder with a distinct odor, often described as smoky or burnt. This compound is soluble in organic solvents such as ethanol and ethers .

準備方法

Debilone can be synthesized through various methods. Two common synthetic routes include:

化学反応の分析

Debilone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions, particularly with halogens under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

科学的研究の応用

Debilone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: This compound is utilized in the fragrance industry due to its unique odor profile.

作用機序

The mechanism of action of debilone involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by modulating certain enzymatic activities and signaling pathways within cells .

類似化合物との比較

Debilone can be compared with other similar compounds such as:

Nabilone: A synthetic cannabinoid used for its therapeutic effects.

Tibolone: A synthetic steroid hormone with estrogenic, androgenic, and progestogenic properties.

Debrisoquine: A compound that acts at the sympathetic neuroeffector junction.

This compound stands out due to its unique chemical structure and distinct odor, which makes it valuable in the fragrance industry .

生物活性

Debilone, also known as Nabilone, is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly in the context of its interaction with the endocannabinoid system. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and effects observed in various studies.

Target Receptors

this compound primarily interacts with the cannabinoid receptors CB1R and CB2R. Although it is structurally distinct from tetrahydrocannabinol (THC), this compound acts as a weak partial agonist at these receptors, mimicking some of THC's pharmacological effects. The interaction with these receptors plays a crucial role in modulating various physiological processes, including pain perception, appetite regulation, and mood stabilization.

Biochemical Pathways

The compound influences several biochemical pathways by interacting with the endocannabinoid system. This interaction affects cellular signaling pathways, gene expression, and cellular metabolism. Notably, this compound's binding to cannabinoid receptors can lead to complex effects on the central nervous system (CNS), impacting neurotransmitter release and neuronal excitability.

Pharmacokinetics

This compound's pharmacokinetic profile is influenced by its physicochemical properties, which affect its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that this compound undergoes extensive metabolism primarily through cytochrome P450 enzyme isoforms. This metabolic pathway is crucial for understanding its efficacy and safety in clinical applications.

Biological Effects

Cellular Effects

Research has demonstrated that this compound has significant effects on various cell types. For instance, it has been shown to enhance appetite and reduce nausea in animal models at lower doses. Additionally, its interaction with cannabinoid receptors can lead to anti-inflammatory effects by modulating pro-inflammatory cytokine levels.

Dosage Effects in Animal Models

In controlled studies involving animal models, varying dosages of this compound have produced different biological responses. Lower doses are associated with appetite stimulation and anti-nausea effects, while higher doses may lead to sedation or altered sensory perception. This dosage-dependent response underscores the importance of careful dosing in therapeutic contexts.

Case Studies and Research Findings

Several case studies have highlighted this compound's potential therapeutic applications:

- Appetite Stimulation in Cancer Patients : A study involving cancer patients demonstrated that this compound significantly increased appetite and reduced chemotherapy-induced nausea. Patients reported improved quality of life due to better nutritional intake.

- Chronic Pain Management : Another case study focused on patients suffering from chronic pain conditions who were treated with this compound. Results indicated a notable reduction in pain levels alongside improved sleep quality.

Summary of Findings Table

| Study Focus | Population | Key Findings | Dosage |

|---|---|---|---|

| Appetite Stimulation | Cancer Patients | Increased appetite; reduced nausea | Low doses |

| Chronic Pain Management | Chronic Pain Patients | Significant pain relief; improved sleep quality | Varies |

特性

IUPAC Name |

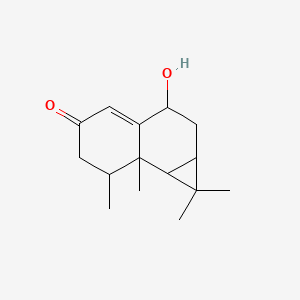

3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-8-5-9(16)6-10-12(17)7-11-13(14(11,2)3)15(8,10)4/h6,8,11-13,17H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMYSFNKELLWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。